molecular formula C5H5ClN2O2 B1593449 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1173246-76-8

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1593449
CAS RN: 1173246-76-8
M. Wt: 160.56 g/mol
InChI Key: KXFLDFBYTWSMPV-UHFFFAOYSA-N
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Description

“5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C5H5ClN2O2 and a molecular weight of 160.56 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its empirical formula C5H5ClN2O2 . The ChemSpider ID for this compound is 13913658 .

Scientific Research Applications

Molecular Docking Studies

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been utilized in molecular docking studies. For instance, Reddy et al. (2022) synthesized a series of new compounds related to this compound for molecular docking studies to predict binding interactions with target proteins, such as EGFR (Reddy et al., 2022).

Crystal Structure and Computational Study

Shen et al. (2012) conducted a study on pyrazole derivatives, including those similar to this compound. They focused on the synthesis, crystal structure, and computational study of these compounds, providing insights into their molecular configurations and potential applications (Shen et al., 2012).

Potential for Nonlinear Optical Materials

Chandrakantha et al. (2013) explored the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which exhibit significant optical nonlinearity, suggesting potential applications as nonlinear optical materials. This research highlights the versatility of pyrazole derivatives in advanced material applications (Chandrakantha et al., 2013).

Coordination Chemistry

Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation properties with various metals. This research is significant for understanding the coordination chemistry of pyrazole derivatives, including those related to this compound (Radi et al., 2015).

Corrosion Inhibition

Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating the potential of such compounds, including this compound, in reducing corrosion rates (Herrag et al., 2007).

Structural and Spectral Investigations

Viveka et al. (2016) focused on structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing comprehensive data on similar compounds, including this compound. Their research offers valuable information for understanding the physical and chemical properties of these compounds (Viveka et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

5-chloro-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFLDFBYTWSMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650115
Record name 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173246-76-8
Record name 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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